Cas no 17694-68-7 (2-bromo-1-(3-pyridyl)ethanone;hydrobromide)

2-Bromo-1-(3-pyridyl)ethanone hydrobromide is a brominated ketone derivative featuring a pyridine moiety, commonly utilized as a versatile intermediate in organic synthesis. Its reactive α-bromo carbonyl group makes it valuable for nucleophilic substitution reactions, enabling the construction of complex heterocyclic frameworks. The hydrobromide salt form enhances stability and handling, ensuring consistent reactivity in synthetic applications. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a key precursor for pyridine-containing active ingredients. Its high purity and well-defined structure facilitate precise control in multi-step synthesis, making it a reliable choice for advanced chemical transformations.
2-bromo-1-(3-pyridyl)ethanone;hydrobromide structure
17694-68-7 structure
Product Name:2-bromo-1-(3-pyridyl)ethanone;hydrobromide
CAS No:17694-68-7
MF:C7H7Br2NO
MW:280.944580316544
MDL:MFCD00052182
CID:50849
PubChem ID:160871305
Update Time:2025-10-31

2-bromo-1-(3-pyridyl)ethanone;hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(3-pyridinyl)ethanone hydrobromide
    • 2-Bromo-1-pyridin-3-ylethan-1-one hydrobromide
    • 3-(Bromoacetyl)pyridine hydrobromide
    • 3-(2-Bromoacetyl)Pyridine Hydrobromide
    • 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide
    • 2-bromo-1-pyridin-3-ylethanone,hydrobromide
    • 3-Bromoacetylpyridine, Hydrobromide
    • 2-bromo-1-pyrid-3-ylethanone hydrobromide
    • BUTTPARK 32\08-52
    • TIMTEC-BB SBB005582
    • 3-Bromoacetylpyridine Hbr
    • 3-(2-BroMoacetyl)pyridine HBr
    • 3-(bromoacetyl)pyridinium bromide
    • 2-BROMO-1-PYRIDIN-3-YL-ETHANONEHBR
    • 2-bromo-1-(pyridin-3-yl)ethan-1-one
    • 3-Bromoacetyl pyrimidine hydrobromide
    • 2-Bromo-1-pyridin-3-ylethan-1-one*HBr
    • 2-bromo-1-pyridin-3-ylethanone hydrobromide
    • 3-(bromoacetyl)pyridine hbr
    • 3-bromoacetylpyridine hydrobromide
    • 3-bromoacetyl pyridine hydrobromide
    • 2-BROMO-1-(3-PYRIDYL)ETHANONE HYDROBROMIDE
    • Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide
    • 2-brom
    • 2-bromo-1-(3-pyridyl)ethanone;hydrobromide
    • Q-102827
    • MFCD00052182
    • SCHEMBL497460
    • 3-(Bromoacetyl)pyridine Hydroromide
    • 3-(bromoacetyl)pyridine, hydrobromide
    • 2-bromo-1-pyridin-3-ylethanone;hydrobromide
    • AB02174
    • 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide
    • AKOS005259950
    • SY023116
    • NSC63193
    • FT-0611386
    • CS-W010052
    • 2-Bromo-(3-pyridyl)ethanone hydrobromide
    • 17694-68-7
    • 3-(2-Bromoacetyl)pyridinehydrobromide
    • 2-bromo-1-pyridin-3-yl-ethanone hydrobromide
    • 2-bromo-1-pyridin-3-yl ethanone hydrobromide
    • Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1)
    • AM20050888
    • A812220
    • 2-Bromo-1-(pyridin-3-yl)-ethanone hydrobromide
    • 2-bromo-1-pyridin-1-ium-3-ylethanone;bromide
    • DTXSID70170224
    • 2-bromo-1-(3-pyridinyl)-ethanone hydrobromide
    • GS-6495
    • 3-(Bromoacetyl)pyridine hydrobromide, 95%
    • EN300-81401
    • AC-37059
    • EINECS 241-692-6
    • 3-(2-bromoacetyl)pyridinium bromide
    • 2-bromanyl-1-pyridin-3-yl-ethanone hydrobromide
    • 3-(bromoacetyl)-pyridine hydrobromide
    • B3006
    • 3-(2-bromo-acetyl)-pyridinium, bromide
    • WDTSYONULAZKIE-UHFFFAOYSA-N
    • A3928
    • NSC-63193
    • NSC 63193
    • 3 BAP HBr
    • DB-021695
    • MDL: MFCD00052182
    • Inchi: 1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H
    • InChI Key: WDTSYONULAZKIE-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=NC=CC=1)=O.Br

Computed Properties

  • Exact Mass: 278.88900
  • Monoisotopic Mass: 278.889
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 30

Experimental Properties

  • Color/Form: OFF-WHITE SOLID
  • Melting Point: 192-197 °C
  • Boiling Point: 275.9 °C at 760 mmHg
  • Flash Point: 120.6 °C
  • PSA: 29.96000
  • LogP: 2.61730
  • Sensitiveness: Sensitive to heat, light and humidity

2-bromo-1-(3-pyridyl)ethanone;hydrobromide Security Information

2-bromo-1-(3-pyridyl)ethanone;hydrobromide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-bromo-1-(3-pyridyl)ethanone;hydrobromide Production Method

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:17694-68-7)3-(2-Bromoacetyl)pyridine hydrobromide
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Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:17694-68-7)2-bromo-1-(3-pyridyl)ethanone;hydrobromide
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:17694-68-7)3-(2-溴乙酰基)吡啶氢溴酸盐
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Purity:99%
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2-bromo-1-(3-pyridyl)ethanone;hydrobromide Related Literature

Additional information on 2-bromo-1-(3-pyridyl)ethanone;hydrobromide

Compound CAS No. 17694-68-7: 2-Bromo-1-(3-Pyridyl)Ethanone; Hydrobromide

The compound with CAS No. 17694-68-7, commonly referred to as 2-bromo-1-(3-pyridyl)ethanone; hydrobromide, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted at the 3-position with a ketone group and a bromine atom at the adjacent position. The hydrobromide form of this compound suggests its ability to form salts with hydrobromic acid, making it suitable for various applications in drug design and synthesis.

2-Bromo-1-(3-pyridyl)ethanone; hydrobromide has been extensively studied for its potential in medicinal chemistry. Recent research has highlighted its role as a key intermediate in the synthesis of bioactive compounds, particularly those targeting G-protein coupled receptors (GPCRs). The bromine substituent in the molecule serves as an excellent leaving group, facilitating various substitution reactions that are crucial in organic synthesis. This property makes it a valuable reagent in the construction of complex molecular frameworks.

The structural features of this compound, including the pyridine ring and the ketone group, contribute to its unique electronic properties. These properties have been leveraged in recent studies to explore its application in the development of novel antibiotics and antiviral agents. For instance, researchers have reported that derivatives of 2-bromo-1-(3-pyridyl)ethanone; hydrobromide exhibit potent inhibitory activity against bacterial enzymes, making them promising candidates for future drug development.

In terms of synthesis, 2-bromo-1-(3-pyridyl)ethanone; hydrobromide can be prepared through a variety of methods, including nucleophilic aromatic substitution and Friedel-Crafts acylation. The choice of synthetic pathway often depends on the specific requirements of the reaction, such as the desired regioselectivity and yield. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, enabling the scalable production of this compound for industrial applications.

The pharmacokinetic properties of 2-bromo-1-(3-pyridyl)ethanone; hydrobromide have also been a focus of recent investigations. Studies have shown that this compound exhibits favorable absorption and distribution profiles, which are critical for its potential use as a therapeutic agent. Additionally, its metabolic stability has been evaluated in vitro and in vivo models, providing valuable insights into its suitability for drug delivery systems.

Looking ahead, the versatility of 2-bromo-1-(3-pyridyl)ethanone; hydrobromide continues to inspire innovative research directions. Its role as a building block in medicinal chemistry is expected to grow, particularly in the context of developing targeted therapies for chronic diseases such as cancer and neurodegenerative disorders. Furthermore, ongoing studies aim to optimize its bioavailability and reduce potential toxicity, paving the way for its clinical application.

In conclusion, 2-bromo-1-(3-pyridyl)ethanone; hydrobromide (CAS No. 17694-68-7) is a versatile compound with significant potential in organic synthesis and pharmacology. Its unique structure, reactivity, and pharmacokinetic properties make it an invaluable tool for researchers in academia and industry alike. As new discoveries emerge, this compound is poised to play an increasingly important role in advancing drug discovery and development.

Recommended suppliers
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Quantity:200kg
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Email
Amadis Chemical Company Limited
(CAS:17694-68-7)2-bromo-1-(3-pyridyl)ethanone;hydrobromide
A3928
Purity:99%/99%/99%/99%
Quantity:25.0g/50.0g/100.0g/250.0g
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